Synthesis of [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid
Synthesis of [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid
Executive Summary
This technical guide details the synthesis of [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid , a high-value pharmacophore often investigated for its antagonism of the P2X7 receptor . The adamantane core provides a lipophilic scaffold critical for membrane penetration, while the 2,5-disubstituted tetrazole acts as a bioisostere for carboxylic acid derivatives or amide bonds, enhancing metabolic stability.
The synthesis strategy relies on a regioselective Ritter-type adamantylation of 5-phenyltetrazole using a bifunctional adamantane precursor. This route avoids complex protecting group strategies and leverages the inherent thermodynamic preference for N2-alkylation of tetrazoles under acidic conditions.
Retrosynthetic Analysis
The target molecule is disassembled into two primary building blocks: the 5-phenyltetrazole heterocycle and the 3-hydroxy-1-adamantylacetic acid electrophile. The key bond disconnection occurs at the adamantane-tetrazole nitrogen interface.
Figure 1: Retrosynthetic logic flow prioritizing convergent assembly.
Detailed Synthetic Protocol
Phase 1: Preparation of Electrophile (3-Hydroxy-1-adamantylacetic acid)
The starting material, 1-adamantylacetic acid, is commercially available but requires functionalization at the bridgehead (C3) position. Direct oxidation via nitroxylation followed by hydrolysis is the most scalable method.
| Parameter | Specification |
| Reagents | 1-Adamantylacetic acid, HNO₃ (fuming, 98%), H₂SO₄ (conc.) |
| Solvent | Acetic anhydride (optional co-solvent), Water (workup) |
| Temperature | 0°C (addition) → RT (reaction) → 80°C (hydrolysis) |
| Yield | 65–75% |
Step-by-Step Workflow:
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Nitroxylation: Charge a reactor with fuming HNO₃ (10 equiv). Cool to 0°C. Slowly add 1-adamantylacetic acid (1 equiv) portion-wise to control exotherm.
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Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The tertiary C-H bond at position 3 is selectively oxidized to the nitrate ester (-ONO₂).
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Hydrolysis: Pour the reaction mixture onto ice. Isolate the crude nitrate intermediate. Resuspend in water containing catalytic H₂SO₄ or urea and heat to 80°C for 4 hours to hydrolyze the nitrate to the hydroxyl group.
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Isolation: Cool to 4°C. The product, 3-hydroxy-1-adamantylacetic acid , precipitates as a white solid. Filter, wash with cold water, and dry.[1]
Phase 2: Regioselective Adamantylation (Coupling)
This is the critical step where the tetrazole ring is installed. The reaction utilizes concentrated sulfuric acid to generate the 3-carboxymethyl-1-adamantyl cation, which is then trapped by the tetrazole nucleophile.
| Parameter | Specification |
| Reagents | 3-Hydroxy-1-adamantylacetic acid (1.0 equiv), 5-Phenyltetrazole (1.1 equiv) |
| Catalyst/Solvent | H₂SO₄ (96-98%) |
| Temperature | 20–25°C (controlled) |
| Time | 12–16 hours |
| Regioselectivity | >95:5 (N2 vs N1 isomer) |
Step-by-Step Workflow:
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Dissolution: Dissolve 5-phenyltetrazole (1.1 equiv) in concentrated H₂SO₄ (approx. 5 mL per gram of reactant).
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Cation Generation & Coupling: Add 3-hydroxy-1-adamantylacetic acid (1.0 equiv) in small portions over 30 minutes. Note: The hydroxyl group is protonated and leaves as water, generating a tertiary carbocation.
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Stirring: Stir the viscous mixture at room temperature overnight. The solution will typically turn from clear to light yellow.
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Quenching: Pour the reaction mixture slowly into a slurry of ice and water (10x volume). Vigorous stirring is essential to prevent clumping.
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Filtration: The crude product precipitates as a white to off-white solid. Filter the solid and wash extensively with water to remove residual acid.
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Purification: Recrystallize from ethanol or an ethanol/water mixture.
Mechanistic Insight & Regiochemistry
The high regioselectivity for the 2H-tetrazole (N2-isomer) is driven by steric and thermodynamic factors.
Figure 2: Mechanistic pathway illustrating the steric steering toward N2-alkylation.
Why N2-Selectivity?
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Steric Hindrance: The 1-adamantyl cation is extremely bulky. Attack at the N1 position of the tetrazole is sterically impeded by the adjacent phenyl group at C5. The N2 position is distal to the phenyl ring, offering a more accessible trajectory.
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Thermodynamics: The 2,5-disubstituted tetrazole system preserves a continuous conjugated π-system that is generally more stable than the 1,5-disubstituted counterpart in this steric environment.
Characterization Data
The identity of the synthesized compound must be validated using NMR and IR spectroscopy.
Expected Analytical Profile:
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 12.1 ppm (s, 1H, -COOH )
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δ 8.1–7.5 ppm (m, 5H, Phenyl -H)
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δ 2.4–1.6 ppm (m, 14H, Adamantane -CH/CH₂ + -CH ₂COOH). Note: The methylene protons of the acetic acid side chain typically appear as a singlet around 2.2 ppm.
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IR Spectroscopy (KBr):
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1700–1720 cm⁻¹ (C=O stretch, carboxylic acid)
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2500–3300 cm⁻¹ (O-H stretch, broad)
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1450, 1380 cm⁻¹ (Tetrazole ring vibrations)
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References
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Synthesis of 3-Hydroxy-1-adamantylacetic acid
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Russian Journal of General Chemistry, 2014, 84(11), 2262-2263.[2] "One-pot synthesis of polycarboxylic acids of adamantane type."[2][3] Link
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Beilstein Journal of Organic Chemistry, 2014, 10, 2270–2278. "(CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids..." (Describes use of 3-hydroxy-1-adamantylacetic acid as reagent 1k). Link
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Regioselective Adamantylation of Tetrazoles
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Chemistry of Heterocyclic Compounds, 2021, 57, 561–567. "Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles." (Confirms N2 regioselectivity in H2SO4). Link
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RSC Advances, 2014, 4, 56635-56643. "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation." Link
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P2X7 Receptor Antagonists & Adamantane Scaffolds
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Journal of Medicinal Chemistry, 2003, 46(22), 4047-4050. "Hit-to-Lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists." Link
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